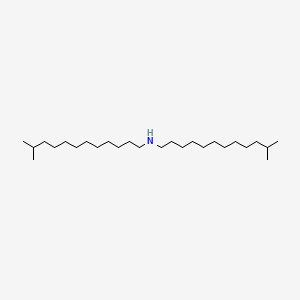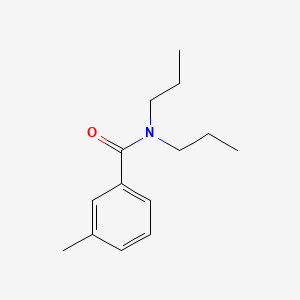
3-Amino-4-methylpicolinic acid
説明
3-Amino-4-methylpicolinic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance and is often used in scientific research.
Molecular Structure Analysis
The InChI code for 3-Amino-4-methylpicolinic acid is 1S/C7H8N2O2/c1-4-2-3-9-6 (5 (4)8)7 (10)11/h2-3H,8H2,1H3, (H,10,11) . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
3-Amino-4-methylpicolinic acid is a solid substance . It has a molecular weight of 152.15 . The compound is stored in a dark place, sealed in dry, at 2-8°C .
科学的研究の応用
Neurotransmitter-Gated Ion Channels
Research by Hara and Harris (2002) on the anesthetic mechanism of urethane, a compound used in animal studies, found that urethane affects neurotransmitter-gated ion channels, including γ-aminobutyric acidA, glycine, N-methyl-d-aspartate, and others. This study provides insights into how modifications of amino acids and related compounds can influence neurotransmitter systems and anesthesia, potentially offering a path to discovering new anesthetic agents or understanding the molecular actions of existing ones (Hara & Harris, 2002).
Nitric Oxide Synthase Inhibitors
Boer et al. (2000) explored the affinity and selectivity of various nitric oxide (NO) synthase inhibitors, developing a new radioligand, [(3)H]2-amino-4-picoline, to measure binding to human NO synthase isoenzymes. This research underscores the potential for compounds similar to 3-Amino-4-methylpicolinic acid to serve as tools in biochemical research, particularly in studying enzyme inhibition and signaling pathways (Boer et al., 2000).
Anion Binding Properties
Kubik and Goddard (2002) investigated the conformation and anion binding properties of cyclic hexapeptides containing L-4-hydroxyproline and 6-aminopicolinic acid subunits, revealing the role of these compounds in binding anions such as halides and sulfate in aqueous solutions. This study illustrates the application of aminopicolinic acid derivatives in developing receptor molecules for anion detection, which has implications for environmental monitoring and biochemical assays (Kubik & Goddard, 2002).
Luminescence and Spectroscopic Properties
Bejan et al. (2005) reported on the synthesis, characterization, and spectroscopic properties of Eu(III) complexes with 3-aminopicolinic acid derivatives. These complexes show enhanced luminescence and are proposed as light-conversion molecular devices, highlighting the potential of aminopicolinic acid derivatives in materials science and photonic applications (Bejan et al., 2005).
Safety And Hazards
The safety information for 3-Amino-4-methylpicolinic acid indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
3-amino-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZGMCXGIXQJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341369 | |
| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylpicolinic acid | |
CAS RN |
53636-30-9 | |
| Record name | 3-Amino-4-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)